N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCVDNYNWVSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
Chemical Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones using potassium permanganate.
- Reduction : Reduction to alcohols or amines can be achieved with sodium borohydride.
- Substitution : Electrophilic substitution can introduce new functional groups.
Biology
The compound has been investigated for its potential as an antimicrobial agent and a kinase inhibitor . Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of thiophene-2-carboxamide showed promising antibacterial effects against resistant bacterial strains. The compound acts as a prodrug requiring activation by nitroreductases within bacterial cells for its antibacterial action .
Medicine
This compound has been explored for its anti-inflammatory and anticancer properties . It has shown potential in inhibiting certain enzymes involved in cancer progression and inflammation.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines, suggesting potential development into anticancer agents . In vitro tests revealed IC50 values in the low micromolar range against hepatocellular carcinoma cells.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the phenyl ring and thiophene backbone significantly influence molecular weight, solubility, and bioactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases solubility and may improve blood-brain barrier penetration compared to nitro () or halogenated () analogs, which are more lipophilic but less soluble .
- Crystallinity: Nitro-substituted derivatives exhibit higher melting points (e.g., 397 K in ) due to intermolecular hydrogen bonding, whereas dimethylamino groups likely reduce crystallinity .
Spectral and Analytical Data
- NMR and MS Profiles: Benzo[b]thiophene analogs () show distinct ¹H/¹³C NMR shifts for substituents (e.g., carbamoyl, acetamido), aiding structural validation. The target compound’s dimethylamino group would likely produce a singlet at δ ~2.8–3.2 ppm for -N(CH₃)₂ .
- LCMS Purity : Analogs in and achieve >95% purity via silica gel chromatography, suggesting feasible purification for the target compound .
Biological Activity
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The compound is synthesized through a series of chemical reactions involving thiophene derivatives. The general synthetic route involves the formation of thiophene-2-carboxylic acid derivatives followed by amide coupling with 4-(dimethylamino)aniline. This method ensures high yields and purity, making it suitable for further biological evaluation.
Anticancer Properties
This compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 1.2 | |
| MDA-MB-231 (breast cancer) | 26.8 | |
| A549 (lung cancer) | 0.45 | |
| HeLa (cervical cancer) | 0.75 |
These results indicate that this compound is comparable to established chemotherapeutic agents like Doxorubicin, which has an IC50 of 1.1 µM against HepG2 cells .
The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells. It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through mitochondrial pathways, as evidenced by increased caspase-9 activation .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of thiophene derivatives, including this compound. It has shown potent activity against various bacterial strains, including E. coli, Klebsiella spp., and Salmonella spp. The compound acts as a prodrug requiring activation by specific bacterial nitroreductases .
Case Studies
- Anticancer Efficacy : In a study comparing multiple thiophene derivatives, this compound was highlighted for its superior activity against HepG2 and MDA-MB-231 cell lines, showcasing its potential as a lead compound in anticancer drug development .
- Antimicrobial Screening : A phenotypic screening cascade revealed that thiophene carboxamides, including our compound of interest, displayed significant antibacterial properties, particularly against efflux-deficient strains of E. coli. This suggests a promising avenue for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization protocols for N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation of thiophene-2-carboxylic acid derivatives with 4-(dimethylamino)aniline. Key steps include:
- Activation : Use coupling agents like EDC/HOBT for amide bond formation .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Characterization :
- NMR : Assign peaks using - and -NMR, focusing on aromatic protons (δ 6.8–8.0 ppm) and dimethylamino group (δ 2.8–3.2 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
- Yield Optimization : Adjust reaction temperature (80–100°C) and solvent (DMF or THF) to improve efficiency .
Q. How should researchers address discrepancies in NMR data for aromatic protons of this compound?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. To resolve:
- Variable Temperature NMR : Perform experiments (e.g., 25°C to 60°C) to identify dynamic processes .
- Deuterated Solvent Comparison : Compare spectra in DMSO-d vs. CDCl to assess solvent-induced shifts .
- 2D NMR : Use COSY and HSQC to confirm connectivity and resolve overlapping signals .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coat, and goggles due to potential irritancy (based on thiophene-2-carboxylic acid analogs) .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for crystallizing this compound to determine its solid-state structure?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) to induce slow crystallization .
- X-ray Diffraction (XRD) : Use single-crystal XRD to resolve π-π stacking interactions and hydrogen bonding patterns. Compare with analogs like N-(4-{4-[2-(trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate .
- Thermal Analysis : Perform DSC to identify polymorphic transitions .
Q. How can computational methods predict the electronic properties and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps and charge distribution .
- Molecular Docking : Screen against targets like SARS-CoV-2 M protease (PDB: 6LU7) to assess binding modes, leveraging structural insights from thiophene-based protease inhibitors .
- MD Simulations : Run 100 ns simulations in explicit solvent to evaluate stability of ligand-protein complexes .
Q. What experimental approaches validate the biological activity of this compound as a kinase or protease inhibitor?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ or TR-FRET assays to measure inhibition of BTK or EGFR kinases, referencing analogs like GDC-0834 (a BTK inhibitor with a thiophene carboxamide scaffold) .
- Protease Inhibition : Conduct FRET-based assays with fluorogenic substrates (e.g., Dabcyl-Edans) for SARS-CoV-2 M, comparing IC values to known inhibitors .
- Cellular Toxicity : Perform MTT assays on HEK293 or HeLa cells to establish selectivity indices .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and normalization to positive controls (e.g., staurosporine for kinases) .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds, such as N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl] derivatives, to identify structure-activity trends .
Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals over commercial sources (e.g., avoid ) .
- Advanced Characterization : Combine experimental (XRD, NMR) and computational (DFT, docking) data for robust structural and functional insights .
- Biological Studies : Use standardized assays and report full experimental conditions (pH, temperature, buffer) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
